Cas no 13420-03-6 (Ethyl 2-ethyl-4-methoxy-3-oxobutanoate)

Ethyl 2-ethyl-4-methoxy-3-oxobutanoate 化学的及び物理的性質
名前と識別子
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- ethyl 2-ethyl-4-methoxy-3-oxobutanoate
- Ethyl 2-ethyl-4-methoxy-3-oxobutanoate
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- MDL: MFCD16077105
- インチ: 1S/C9H16O4/c1-4-7(8(10)6-12-3)9(11)13-5-2/h7H,4-6H2,1-3H3
- InChIKey: CORGFINQARASPK-UHFFFAOYSA-N
- SMILES: O(CC)C(C(C(COC)=O)CC)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 7
- 複雑さ: 177
- トポロジー分子極性表面積: 52.6
- XLogP3: 1.1
Ethyl 2-ethyl-4-methoxy-3-oxobutanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-200269-2.5g |
ethyl 2-ethyl-4-methoxy-3-oxobutanoate |
13420-03-6 | 95% | 2.5g |
$1539.0 | 2023-09-16 | |
Enamine | EN300-200269-10.0g |
ethyl 2-ethyl-4-methoxy-3-oxobutanoate |
13420-03-6 | 95% | 10.0g |
$3376.0 | 2023-03-01 | |
Enamine | EN300-200269-0.05g |
ethyl 2-ethyl-4-methoxy-3-oxobutanoate |
13420-03-6 | 95% | 0.05g |
$182.0 | 2023-09-16 | |
Enamine | EN300-200269-1.0g |
ethyl 2-ethyl-4-methoxy-3-oxobutanoate |
13420-03-6 | 95% | 1g |
$0.0 | 2023-06-05 | |
Enamine | EN300-200269-0.5g |
ethyl 2-ethyl-4-methoxy-3-oxobutanoate |
13420-03-6 | 95% | 0.5g |
$613.0 | 2023-09-16 | |
Enamine | EN300-200269-1g |
ethyl 2-ethyl-4-methoxy-3-oxobutanoate |
13420-03-6 | 95% | 1g |
$785.0 | 2023-09-16 | |
1PlusChem | 1P01B8RE-1g |
Ethyl 2-ethyl-4-methoxy-3-oxobutanoate |
13420-03-6 | 95% | 1g |
$908.00 | 2025-03-19 | |
1PlusChem | 1P01B8RE-5g |
Ethyl 2-ethyl-4-methoxy-3-oxobutanoate |
13420-03-6 | 95% | 5g |
$2565.00 | 2025-03-19 | |
Enamine | EN300-200269-5g |
ethyl 2-ethyl-4-methoxy-3-oxobutanoate |
13420-03-6 | 95% | 5g |
$2277.0 | 2023-09-16 | |
A2B Chem LLC | AW03386-10g |
ethyl 2-ethyl-4-methoxy-3-oxobutanoate |
13420-03-6 | 95% | 10g |
$3589.00 | 2024-04-20 |
Ethyl 2-ethyl-4-methoxy-3-oxobutanoate 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
Ethyl 2-ethyl-4-methoxy-3-oxobutanoateに関する追加情報
Research Brief on Ethyl 2-ethyl-4-methoxy-3-oxobutanoate (CAS: 13420-03-6) in Chemical Biology and Pharmaceutical Applications
Ethyl 2-ethyl-4-methoxy-3-oxobutanoate (CAS: 13420-03-6) is a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Recent studies have highlighted its versatility in organic synthesis and its potential applications in drug development. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its chemical properties, synthetic utility, and emerging roles in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of Ethyl 2-ethyl-4-methoxy-3-oxobutanoate as a precursor for the synthesis of novel β-keto ester derivatives with potential antimicrobial activity. The researchers employed a multi-step synthetic route, starting with this compound, to generate a library of derivatives. Preliminary bioactivity screening revealed that several derivatives exhibited significant inhibitory effects against Gram-positive bacteria, suggesting its promise in addressing antibiotic resistance challenges.
In the field of asymmetric synthesis, a recent breakthrough was reported in Organic Letters (2024), where Ethyl 2-ethyl-4-methoxy-3-oxobutanoate served as a chiral building block for the construction of complex heterocyclic frameworks. The study demonstrated its utility in Pd-catalyzed asymmetric allylic alkylation reactions, achieving high enantioselectivity (up to 98% ee). This advancement opens new avenues for the synthesis of enantiopure pharmaceutical compounds.
From a pharmacological perspective, ongoing research has investigated the metabolic fate of Ethyl 2-ethyl-4-methoxy-3-oxobutanoate and its derivatives. A 2024 Drug Metabolism and Disposition study utilized LC-MS/MS techniques to characterize its phase I and II metabolism in human liver microsomes. The findings revealed unique metabolic pathways, including O-demethylation and ester hydrolysis, which are critical for understanding the pharmacokinetic profiles of related drug candidates.
The compound's role in green chemistry initiatives has also gained attention. A 2023 Green Chemistry publication described an eco-friendly continuous flow synthesis method for Ethyl 2-ethyl-4-methoxy-3-oxobutanoate, achieving 85% yield with significantly reduced solvent consumption and energy input compared to traditional batch processes. This development aligns with the pharmaceutical industry's growing emphasis on sustainable manufacturing practices.
Looking forward, the unique structural features of Ethyl 2-ethyl-4-methoxy-3-oxobutanoate continue to inspire innovative applications. Current research directions include its incorporation into PROTAC (Proteolysis Targeting Chimeras) designs and as a scaffold for covalent inhibitor development. The compound's versatility and the growing body of research surrounding it suggest it will remain an important tool in chemical biology and drug discovery efforts in the coming years.
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